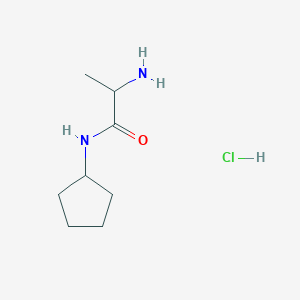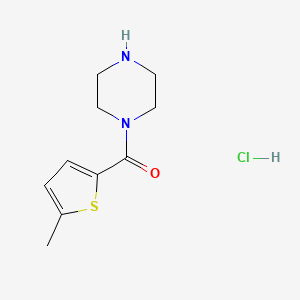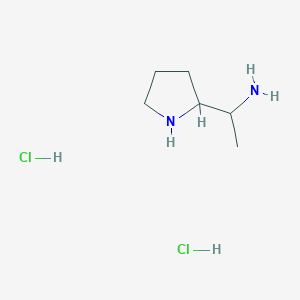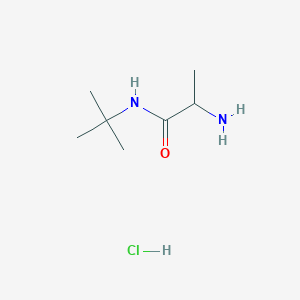
2-amino-N-cyclopentylpropanamide hydrochloride
Overview
Description
“2-amino-N-cyclopentylpropanamide hydrochloride” is a chemical compound classified as an amide. It has a CAS Number of 1214638-91-1 and a molecular weight of 192.69 . The IUPAC name for this compound is 2-amino-N-cyclopentylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-N-cyclopentylpropanamide hydrochloride” is 1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-cyclopentylpropanamide hydrochloride” include a molecular weight of 192.69 .
Scientific Research Applications
Comparative Study on Metabolic Inhibitors
A study by Marchner and Tottmar (2009) discusses 1-aminocyclopropanol (ACP) as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo and in vitro, highlighting its application in understanding metabolic pathways and potentially influencing metabolic-related research (Marchner & Tottmar, 2009).
Iron-Catalyzed Formation of Aminopyridines
Lane et al. (2012) described an iron-catalyzed process for forming highly substituted 2-aminopyridines from diynes and cyanamides, demonstrating an application in synthetic chemistry for creating complex nitrogen-containing heterocycles (Lane, D'Souza, & Louie, 2012).
Organo- and Hydrogels Derived from Cyclo(Dipeptides)
Research by Xie et al. (2009) explored cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, illustrating the use of cyclic dipeptides in materials science for creating novel gel materials (Xie, Zhang, Ye, & Feng, 2009).
Nazarov Reactions of Vinyl Cyclopropylamines
A study by Bonderoff et al. (2013) on the Nazarov reactions of vinyl cyclopropylamines provides insight into synthetic routes for creating polycyclic amines, highlighting another aspect of cyclopropane chemistry relevant to medicinal chemistry and drug development (Bonderoff, Grant, West, & Tremblay, 2013).
Cyclopropanation of Aminoacrylates
Zhu et al. (2016) discussed a transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, a method significant for synthesizing cyclopropane α-amino acid esters. This research is crucial for pharmaceutical chemistry, particularly in creating molecules with quaternary carbon centers (Zhu, Li, Chen, Wu, Ren, & Jiang, 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-cyclopentylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOLMHGLHOXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)


